molecular formula C10H11ClO2 B13968487 2-Ethoxy-3-methylbenzoyl chloride CAS No. 68274-54-4

2-Ethoxy-3-methylbenzoyl chloride

Cat. No.: B13968487
CAS No.: 68274-54-4
M. Wt: 198.64 g/mol
InChI Key: ZKYHQOLHXLHCHT-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethoxy group at the second position and a methyl group at the third position. This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methylbenzoyl chloride can be achieved through several methods. One common method involves the acylation of 2-ethoxy-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be conducted in large reactors with continuous feed of the starting materials and reagents. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-ethoxy-3-methylbenzoic acid.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, or thioesters.

    Hydrolysis: 2-Ethoxy-3-methylbenzoic acid.

    Reduction: 2-Ethoxy-3-methylbenzyl alcohol.

Scientific Research Applications

2-Ethoxy-3-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylbenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Methoxy-2-methylbenzoyl chloride: Similar structure but with the positions of the methoxy and methyl groups swapped.

    2-Ethoxybenzoyl chloride: Similar structure but without the methyl group.

Uniqueness

2-Ethoxy-3-methylbenzoyl chloride is unique due to the specific positioning of the ethoxy and methyl groups on the benzene ring. This unique structure can influence its reactivity and the types of derivatives it can form, making it valuable for specific synthetic applications.

Properties

CAS No.

68274-54-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-ethoxy-3-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3

InChI Key

ZKYHQOLHXLHCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1C(=O)Cl)C

Origin of Product

United States

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